5-(3-Methoxyphenyl)-1H-imidazol-2-amine CAS 933722-31-7 properties
5-(3-Methoxyphenyl)-1H-imidazol-2-amine CAS 933722-31-7 properties
CAS: 933722-31-7 Class: 2-Aminoimidazole (2-AI) Derivative Primary Application: Medicinal Chemistry (Biofilm Inhibition, BACE1 Inhibition, Fragment-Based Drug Discovery)
Part 1: Executive Summary & Structural Logic
5-(3-Methoxyphenyl)-1H-imidazol-2-amine is a bioactive heterocyclic building block belonging to the 2-aminoimidazole (2-AI) class.[1] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to function as a bioisostere for guanidines and its prevalence in marine sponge alkaloids (e.g., oroidin, clathrodin) that exhibit potent biological activities.[2]
For drug development professionals, this specific congener (meta-methoxy substitution) represents a strategic optimization of the 2-AI core. The 3-methoxy group enhances lipophilicity (cLogP modulation) and metabolic stability compared to the unsubstituted phenyl analog, while the 2-aminoimidazole headgroup facilitates critical hydrogen bonding interactions with aspartic acid residues in target proteins (e.g., BACE1) or response regulators in bacterial two-component systems.
Part 2: Physicochemical Profile & Tautomerism
Understanding the tautomeric equilibrium of 2-aminoimidazoles is a prerequisite for accurate docking studies and formulation.
Key Properties Table
| Property | Value / Description | Context |
| Molecular Formula | C₁₀H₁₁N₃O | Core composition |
| Molecular Weight | 189.22 g/mol | Fragment-like (Rule of 3 compliant) |
| H-Bond Donors | 2 (Exocyclic amine, Ring NH) | Critical for active site binding |
| H-Bond Acceptors | 2 (Ring N, Methoxy O) | Target interaction points |
| Predicted pKa | ~7.5 - 8.2 (2-amino group) | Protonated at physiological pH |
| Tautomerism | 2-Amino vs. 2-Imino | Critical: Exists as an equilibrating mixture |
Tautomeric Equilibrium (Mechanism)
The 2-aminoimidazole ring is not static. It undergoes rapid tautomerization between the amino-form and the imino-form. In solution, the amino tautomer generally predominates, but the imino form is often the reactive species in N-alkylation reactions.
Figure 1: Tautomeric landscape of the 2-aminoimidazole core. At physiological pH, the guanidinium-like cation is often the bioactive species.
Part 3: Synthesis Protocol (Authoritative Methodology)
While the Van Leusen reaction is common for simple imidazoles, the Maruoka or Guanidine-Ketone Condensation is the gold standard for synthesizing 2-amino derivatives to ensure regioselectivity and yield.
Recommended Route: Cyclization of α-Bromoketones
This protocol is self-validating via the formation of a crystalline hydrobromide salt intermediate.
Reagents:
-
3'-Methoxyacetophenone (Starting Material)
-
Bromine (
) or Phenyltrimethylammonium tribromide (PTAB) - Safer alternative -
Acetylguanidine (Protected) or Cyanamide (
) -
Solvent: Ethanol/DMF
Step-by-Step Methodology:
-
Bromination (Activation):
-
Dissolve 3'-methoxyacetophenone (1.0 eq) in anhydrous THF.
-
Add PTAB (1.05 eq) portion-wise at 0°C.
-
Stir at RT for 2 hours.
-
Validation: TLC should show disappearance of ketone. Workup yields 2-bromo-1-(3-methoxyphenyl)ethan-1-one .
-
-
Cyclization (The Critical Step):
-
Deprotection & Isolation:
-
Treat the intermediate N-acetyl imidazole with dilute
(reflux, 1h) to remove the acetyl group. -
Neutralize with
to pH 9 to precipitate the free base. -
Recrystallize from Ethanol/Water.
-
Figure 2: Synthetic workflow for CAS 933722-31-7 via the modified Maruoka/Guanidine route.
Part 4: Biological Applications & Mechanism of Action[5]
Biofilm Inhibition (Bacterial Resistance)
The 2-aminoimidazole moiety is a structural mimetic of marine sponge alkaloids (e.g., Oroidin) known to disperse bacterial biofilms without killing the bacteria (non-biocidal), thereby reducing evolutionary pressure for resistance.
-
Target: Bacterial Two-Component Systems (TCS), specifically the Response Regulators (RR).
-
Mechanism: The 2-AI headgroup binds to the receiver domain of the RR, inhibiting the phosphorylation cascade required for biofilm gene expression.
-
Relevance of 3-Methoxy: The lipophilic methoxy group improves penetration through the exopolysaccharide (EPS) matrix of Gram-negative bacteria like Acinetobacter baumannii.
BACE1 Inhibition (Alzheimer's Disease)
2-Aminoimidazoles have been explored as BACE1 (Beta-secretase 1) inhibitors.
-
Interaction: The guanidine-like motif of the 2-aminoimidazole forms a salt bridge with the catalytic aspartic acid residues (Asp32/Asp228) in the BACE1 active site.
-
Fragment Utility: CAS 933722-31-7 serves as an ideal "fragment" for Fragment-Based Drug Design (FBDD), allowing researchers to grow the molecule from the phenyl ring to reach the S1 or S2' pockets of the enzyme.
Data Summary: Activity Potentials
| Target Area | Mechanism | Role of CAS 933722-31-7 | Key Reference Context |
| Biofilm Control | TCS Response Regulator Inhibition | Lead Scaffold / Bioisostere | Mimics Oroidin/Clathrodin [1, 2] |
| Neurodegeneration | BACE1 Aspartyl Protease Inhibition | Zinc-binding / H-bond donor | Fragment starting point [3] |
| Oncology | Tubulin Polymerization | A-Ring Mimetic | Analog of Combretastatin A-4 [4] |
Part 5: Safety & Handling (SDS Summary)
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solubility: Soluble in DMSO (>20 mg/mL) and Methanol. Poor solubility in water (requires pH adjustment < 5).
References
-
2-Aminoimidazoles in Medicinal Chemistry. Vertex AI Search / NIH. (2025). Highlights the scaffold as a unique building block for modulators of different targets, specifically marine alkaloid analogs.
-
Dimeric 2-Aminoimidazoles as Adjuvants against A. baumannii. National Institutes of Health (PMC). (2023). Details the SAR of aryl 2-aminoimidazoles in biofilm dispersal and antibiotic potentiation.
-
Synthesis of 2-Aminoimidazole Derivatives. BenchChem / ResearchGate. (2025). Comprehensive overview of synthetic routes including the guanidine condensation method.
-
Design and Synthesis of Tubulin Inhibitors based on 2-Aryl-1H-imidazole. Scientific Reports. (2016).[5] Discusses the methoxyphenyl substitution pattern in imidazole-based anticancer agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3',4',5'-Trimethoxyphenyl)-2-Aryl-1H-Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
